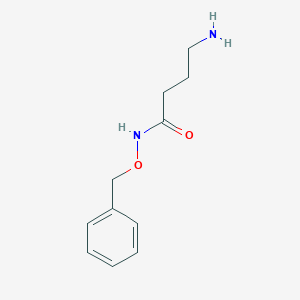

4-Amino-N-(benzyloxy)butanamide

Description

Contextualization within Gamma-Amino Acid Derivatives and Amide-Containing Scaffolds

4-Amino-N-(benzyloxy)butanamide is classified as a gamma-amino acid derivative. drugbank.comdrugbank.com Gamma-amino acids are a class of amino acids where the amino group is attached to the third carbon atom from the carboxyl group. numberanalytics.com This structural arrangement is significant in various biological processes. numberanalytics.com The most well-known gamma-amino acid is gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. drugbank.com Derivatives of GABA are a subject of intense study for their potential therapeutic applications. nih.govyoutube.com

Furthermore, the compound features an amide functional group. Amide-containing scaffolds are of paramount importance in contemporary medicinal chemistry. researchgate.net The amide bond is a fundamental component of peptides and proteins and is present in a vast number of pharmaceutical drugs. numberanalytics.comnih.gov The stability and hydrogen-bonding capabilities of the amide group make it a crucial pharmacophore in drug design. researchgate.netnih.gov

Significance in Medicinal Chemistry Research as a Molecular Motif

The structure of this compound presents it as a significant molecular motif in medicinal chemistry research. The presence of both a gamma-amino acid backbone and an amide linkage provides a versatile platform for the design of new bioactive molecules. mdpi.com Researchers often utilize such motifs to develop novel compounds with potential therapeutic activities. The benzyloxy group attached to the amide nitrogen further adds to its structural diversity and potential for interaction with biological targets.

The exploration of gamma-amino acid derivatives has led to the discovery of compounds with a wide range of biological activities. numberanalytics.com Similarly, the strategic incorporation of amide functionalities is a common approach in the development of new drugs. mdpi.com The combination of these features in this compound makes it a promising starting point for the synthesis of new chemical entities with potential applications in various disease areas.

Historical Trajectory and Evolution of Research Focus on Benzyloxy-Substituted Amides

The study of amides has a long history in organic chemistry. However, the specific focus on benzyloxy-substituted amides has evolved with the broader advancements in synthetic methodologies and medicinal chemistry. The benzyloxy group is often used as a protecting group in organic synthesis, but its incorporation into the final molecular structure can also confer specific properties. Research has explored the synthesis and reactivity of various benzyloxy-substituted compounds, including amides. nih.govresearchgate.net

Early research may have focused on the fundamental chemistry and synthesis of these compounds. Over time, with a deeper understanding of structure-activity relationships, the focus has shifted towards the design and synthesis of benzyloxy-substituted amides with specific biological targets in mind. Modern research often involves computational modeling and high-throughput screening to identify promising candidates for further development. The synthesis of libraries of related compounds, including bicyclic β-benzyloxy amides, demonstrates the ongoing effort to explore the chemical space around this structural motif. nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-phenylmethoxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-8-4-7-11(14)13-15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFTYRVMJBLTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CONC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the De Novo Synthesis of the 4-Amino-N-(benzyloxy)butanamide Core

The construction of the fundamental this compound structure can be achieved through several synthetic pathways, often involving multiple steps to build the molecule from simpler, commercially available precursors.

The de novo synthesis of this compound typically involves the formation of a γ-aminobutyric acid backbone, protection of the amine functionality, activation of the carboxylic acid, and subsequent coupling with O-benzylhydroxylamine. Common starting materials include γ-butyrolactone (GBL) or succinic anhydride (B1165640).

One plausible and widely applicable synthetic route begins with N-protection of γ-aminobutyric acid, most commonly using a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-γ-aminobutyric acid is a stable, commercially available intermediate that serves as a key building block. researchgate.net The carboxylic acid moiety is then activated to facilitate amide bond formation. Standard coupling reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are effective for this transformation. researchgate.net The activated acid is then reacted with O-benzylhydroxylamine to form the desired N-benzyloxy amide. The final step involves the deprotection of the amine group, typically by treating the Boc-protected intermediate with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

Alternative pathways can start from γ-butyrolactone, which can be opened under various conditions to yield a 4-substituted butanoic acid derivative ready for further functionalization. nih.govgoogle.com For instance, aminolysis of GBL can provide the core amino acid backbone. Another approach involves the catalytic hydrogenation of succinonitrile (B93025) to afford 1,4-diaminobutane, which would then require selective functionalization.

A summary of a common multi-step synthesis approach is outlined below:

Table 1: Representative Multi-Step Synthesis of this compound| Step | Reaction | Reagents and Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Amine Protection | Protection of γ-aminobutyric acid with Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, base (e.g., NaOH), solvent (e.g., Dioxane/H₂O). | N-Boc-γ-aminobutyric acid |

| 2 | Amide Coupling | Reaction with O-benzylhydroxylamine using a coupling agent (e.g., PyBOP, HATU) and a base (e.g., DIPEA) in a solvent like DMF or DCM. | tert-butyl (4-((benzyloxy)amino)-4-oxobutyl)carbamate |

| 3 | Deprotection | Removal of the Boc protecting group with a strong acid (e.g., 4M HCl in dioxane or TFA) in a solvent like DCM. | this compound |

While the parent this compound molecule is achiral, the introduction of substituents on the butanamide backbone can create stereocenters, necessitating stereoselective or asymmetric synthetic methods to obtain enantiomerically pure compounds.

Asymmetric synthesis of related β-amino acids has been achieved through domino reactions involving chiral lithium amides, such as lithium N-benzyl-N-α-methylbenzylamide. nih.govox.ac.uk This nucleophile can add to α,β-unsaturated esters in a highly stereoselective Michael addition, which could be adapted to precursors of the butanamide backbone.

Another powerful strategy involves the use of chiral auxiliaries. For instance, the N-tert-butanesulfinyl group can be used to direct the stereoselective addition of nucleophiles to imines, a technique that has been successfully applied to the asymmetric synthesis of α-amino boronate esters and could be adapted for γ-amino derivatives. nih.gov The sulfinyl group acts as a powerful chiral directing group and can be easily removed under acidic conditions.

Furthermore, catalytic asymmetric hydrogenation of a suitable unsaturated precursor could establish a chiral center on the backbone. Rhodium and Ruthenium catalysts with chiral ligands are well-known for their efficacy in such transformations. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

The rational design of analogs aims to explore the structure-activity relationship (SAR) by systematically modifying different parts of the parent molecule.

The benzyloxy group offers a prime site for modification. Substituents can be introduced onto the phenyl ring to alter the electronic properties, lipophilicity, and steric profile of the molecule. A common synthetic strategy involves the reaction of a suitably protected 4-aminobutanamide (B1198625) core with a series of substituted benzyl (B1604629) bromides or chlorides.

Drawing from methodologies used in the synthesis of related compounds, various 4-(benzyloxy)benzonitriles can be prepared via Williamson ether synthesis between 4-cyanophenol and different substituted benzyl bromides. nih.gov These intermediates can then be further elaborated. This approach allows for the introduction of a wide range of substituents on the benzyl ring.

Table 2: Examples of Substituted Benzyl Moieties for Analog Synthesis

| Substituent (R) on Benzyl Ring | Rationale for Modification | Potential Synthetic Precursor |

|---|---|---|

| Halogens (F, Cl, Br) | Modulate electronic properties and metabolic stability. | Substituted Benzyl Bromide |

| Alkyl groups (e.g., -CH₃) | Increase lipophilicity. | Substituted Benzyl Bromide |

| Methoxy group (-OCH₃) | Introduce a hydrogen bond acceptor, alter electronics. | Substituted Benzyl Bromide |

Modifications at the amide nitrogen, such as N-alkylation or N-arylation, can influence the compound's conformational preferences and hydrogen bonding capabilities. These changes are typically introduced by using a substituted hydroxylamine (B1172632) in the coupling step or by post-synthesis modification.

Variations in the butanamide backbone, such as changing the chain length (e.g., creating aminopropanamide or aminopentanamide analogs) or introducing alkyl or aryl groups at the α, β, or γ positions, can significantly impact biological activity. Syntheses for these analogs would start from the corresponding non-proteinogenic amino acids. Structure-activity relationship studies on similar molecules, like 4-aminoquinolines, have shown that the length and substitution of the aliphatic side chain are critical for activity. nih.govresearchgate.net

Replacing the benzyloxy group with various heterocyclic or other aromatic systems is a common strategy in medicinal chemistry to modulate pharmacological properties. The synthesis often involves coupling the 4-aminobutanamide core with different aromatic or heteroaromatic amines or alcohols.

For example, analogs containing a quinoline (B57606) moiety have been synthesized. nih.gov A typical procedure involves a nucleophilic aromatic substitution reaction where an amine, such as a derivative of 4-aminobenzylamine, displaces a leaving group (e.g., chlorine) on a heterocyclic ring at high temperatures. nih.gov Similarly, benzoxazole-containing derivatives have been synthesized by coupling N-Boc-γ-aminobutyric acid with a suitable aminophenyl-benzoxazole intermediate. researchgate.net Other heterocyclic systems like pyrimidines and pyridines can also be incorporated using similar coupling strategies. nih.govnih.gov

Table 3: Examples of Heterocyclic and Aromatic Moieties in Analog Synthesis

| Heterocycle/Aromatic Ring | Linkage Type | Synthetic Method Example | Reference Compound Class |

|---|---|---|---|

| Quinoline | C-N bond | Nucleophilic Aromatic Substitution | N-(4-(benzyloxy)benzyl)-4-aminoquinolines nih.gov |

| Benzoxazole (B165842) | Amide bond | Amide coupling (PyBOP) | 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide researchgate.net |

| Pyrimidine | C-N bond | Acid-catalyzed direct arylation | N-phenyl-4-(pyrimidin-2-ylamino)benzamide analogs nih.gov |

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety. These principles advocate for waste prevention, atom economy, and the use of safer solvents and reagents. msu.eduresearchgate.net

A key aspect of greening the synthesis of amide-containing compounds involves the replacement of hazardous solvents like N,N-dimethylformamide (DMF). unibo.it Ethyl acetate (B1210297) (EtOAc) has emerged as a more sustainable alternative. unibo.it Furthermore, the selection of coupling reagents and protecting groups plays a crucial role. Propylphosphonic anhydride (T3P®) is presented as a green coupling reagent. unibo.it

The Process Mass Intensity (PMI) is a valuable metric for evaluating the environmental footprint of a synthetic process. It quantifies the total mass of materials used (solvents, reagents, process water) relative to the mass of the active pharmaceutical ingredient (API) produced. msu.edu A lower PMI signifies a more efficient and greener process. In the context of peptide synthesis, which shares similarities with the synthesis of this compound, protocols that avoid intermediate work-ups and purifications can significantly reduce the PMI. unibo.it For instance, a one-pot deprotection/coupling sequence has been reported to achieve a PMI of 30 for each amino acid incorporation. unibo.it

Table 1: Key Green Chemistry Principles and Their Application

| Principle | Description | Application in Amide Synthesis |

| Waste Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. msu.edu | Utilizing one-pot reactions to avoid intermediate isolation and purification steps, thus minimizing solvent and material waste. unibo.it |

| Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. msu.edu | Choosing coupling reagents that result in by-products that are easily removed or are non-hazardous. |

| Safer Solvents & Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. msu.edu | Replacing hazardous solvents like DMF with greener alternatives such as ethyl acetate. unibo.it |

| Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. msu.edu | Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. unibo.it |

Application of Protecting Group Strategies in Complex Syntheses

Protecting groups are essential tools in the synthesis of polyfunctional molecules like this compound to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal.

For the amino group, the benzyloxycarbonyl (Z or Cbz) group is a widely used protecting group. highfine.com It can be introduced using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) under basic conditions. highfine.com A significant advantage of the Z group is its facile removal by catalytic hydrogenolysis, which is a clean reaction that produces toluene (B28343) and carbon dioxide as by-products. unibo.ithighfine.com This method is often preferred over strong acid cleavage, which can be harsh on other functional groups in the molecule. highfine.com

Another common amino protecting group is the tert-butoxycarbonyl (Boc) group, which is typically introduced using di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com The Boc group is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.comchemrxiv.org

In more complex syntheses, such as those involving multiple reactive sites, an orthogonal protecting group strategy is often employed. This strategy allows for the selective deprotection of one functional group while others remain protected. For example, the fluorenylmethyloxycarbonyl (Fmoc) group is stable to acid but is cleaved by bases like piperidine. highfine.comcreative-peptides.com This allows for the removal of an Fmoc group in the presence of an acid-labile Boc group.

Table 2: Common Protecting Groups in Amide Synthesis

| Protecting Group | Structure | Introduction Reagent(s) | Removal Conditions |

| Benzyloxycarbonyl (Cbz or Z) | C₆H₅CH₂O(CO)- | Benzyl chloroformate (Cbz-Cl), N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (HBr/AcOH) highfine.com |

| tert-Butoxycarbonyl (Boc) | (CH₃)₃CO(CO)- | Di-tert-butyl dicarbonate (Boc₂O) masterorganicchemistry.com | Strong Acids (Trifluoroacetic Acid - TFA) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂(CO)- | Fmoc-Cl, Fmoc-OSu highfine.com | Base (e.g., Piperidine) creative-peptides.com |

Optimization of Reaction Conditions and Yields in Academic Contexts

The optimization of reaction conditions is a critical step in any synthetic endeavor to maximize product yield and purity. This process often involves systematically varying parameters such as temperature, reaction time, solvent, and the stoichiometry of reagents.

In the synthesis of related amide compounds, the choice of base has been shown to be crucial. For instance, in a coupling reaction using T3P®, increasing the amount of N,N-diisopropylethylamine (DIPEA) from one to two equivalents led to a significant increase in product conversion. unibo.it Further optimization of the reagent stoichiometry to a 1.5:3 ratio of the two reactants resulted in complete conversion within a short time at room temperature. unibo.it

The order of reagent addition can also have a profound impact on the outcome of a reaction. Pre-activation of a carboxylic acid with a coupling reagent and a base before the addition of the amine component is a common strategy to facilitate amide bond formation. unibo.it However, in some cases, sequential addition of the base and coupling reagent to a mixture of the amino acid components can lead to better results. unibo.it

Solvent selection is another key parameter. While greener solvents are preferred, the solubility of reactants and intermediates must be considered. In some syntheses, aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) are necessary to achieve the desired reactivity. nih.govresearchgate.net For instance, the reduction of a nitrile group to an amine using lithium aluminum hydride is typically performed in THF. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles

Elucidation of Key Structural Determinants for Molecular Recognition

Understanding how the structural features of 4-Amino-N-(benzyloxy)butanamide influence its biological interactions is paramount for designing more potent and selective analogs.

Chirality plays a pivotal role in the biological activity of many compounds, as stereoisomers can exhibit significantly different pharmacological profiles. nih.govacs.org The 4-amino group in the butanamide portion of the molecule introduces a potential chiral center, depending on substitution. The spatial arrangement of this amino group can profoundly affect the molecule's ability to bind to its target. For many amino amides, only one stereoisomer displays the desired biological effect, often due to specific hydrogen bonding or steric interactions within a binding pocket. nih.govacs.org Research on related chiral amino acid derivatives has demonstrated that stereochemistry can influence not only target binding but also metabolic stability and cellular uptake. nih.gov The specific stereochemical requirements for this compound would need to be determined empirically, but it is a critical parameter in its molecular design.

The electronic and steric properties of the benzyloxy and butanamide moieties are crucial for molecular recognition. The benzyloxy group, with its aromatic ring and ether linkage, can participate in various non-covalent interactions, including pi-stacking and hydrophobic interactions. nih.govstereoelectronics.org The position of substituents on the benzyl (B1604629) ring can modulate the electronic nature of the ring, influencing its interaction with electron-rich or electron-poor regions of a biological target. ubaya.ac.idrasayanjournal.co.in For instance, electron-withdrawing groups on the para position of the B-ring of chalcones have been shown to enhance inhibitory activity. nih.gov

The butanamide portion offers opportunities for hydrogen bonding through its amide group. ontosight.aipulsus.com The length and flexibility of the butyl chain can also be critical, allowing the molecule to adopt a conformation that optimizes its fit within a binding site. Modifications to this chain, such as the introduction of conformational constraints or additional functional groups, could further refine its binding affinity and selectivity.

| Feature | Potential Interaction | Implication for Molecular Design |

| Benzyloxy Ring | Pi-stacking, Hydrophobic interactions | Substitution on the ring can modulate electronic properties and steric bulk. |

| Ether Linkage | Hydrogen bond acceptor | Can be critical for anchoring the molecule in a binding pocket. |

| Amide Group | Hydrogen bond donor and acceptor | Key for specific interactions with target residues. |

| Amino Group | Hydrogen bond donor, Potential for ionic interactions | Chirality at this position can be a major determinant of activity. |

| Butyl Chain | van der Waals forces, Conformational flexibility | The length and rigidity can be optimized for better fit. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of novel analogs. nih.govmdpi.com

The development of a predictive QSAR model for this compound analogs would involve synthesizing a library of related compounds and evaluating their biological activity. nih.gov This data, combined with calculated molecular descriptors, can be used to build a model using statistical methods like multiple linear regression (MLR) or machine learning algorithms such as support vector machines (SVM) or random forest (RF). nih.gov Such models can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov

The selection of appropriate physicochemical descriptors is a critical step in QSAR model development. frontiersin.org These descriptors quantify various aspects of a molecule's structure and properties. For this compound analogs, relevant descriptors would likely include:

Lipophilicity (logP): Influences membrane permeability and binding to hydrophobic pockets.

Electronic Descriptors (e.g., Hammett constants, partial charges): Describe the electronic influence of substituents on the benzyloxy ring.

Steric Descriptors (e.g., molar refractivity, Taft steric parameters): Quantify the bulk and shape of different parts of the molecule.

Topological Descriptors (e.g., Wiener index, Balaban index): Encode information about molecular connectivity and branching. frontiersin.org

The interpretation of these descriptors in the final QSAR model can provide valuable insights into the SAR of the compound series.

A robust QSAR model must be statistically validated to ensure its predictive power. nih.gov This typically involves internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. nih.gov The applicability domain of the model, which defines the chemical space in which it can make reliable predictions, must also be determined. This ensures that the model is not used to predict the activity of compounds that are too dissimilar from the training set.

Below is a hypothetical data table illustrating the kind of data that would be used to build a QSAR model for a series of this compound analogs.

| Compound ID | R-group on Benzyl Ring | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | H | 2.5 | 85.2 | 0.00 | 10.5 |

| 2 | 4-Cl | 3.2 | 90.3 | 0.23 | 5.2 |

| 3 | 4-OCH3 | 2.4 | 89.8 | -0.27 | 15.8 |

| 4 | 4-NO2 | 2.6 | 91.5 | 0.78 | 2.1 |

| 5 | 3-Cl | 3.1 | 90.3 | 0.37 | 7.9 |

| 6 | 2-Cl | 3.0 | 90.3 | 0.20 | 12.3 |

Fragment-Based and De Novo Design Approaches for Modulating Target Specificity

While specific studies on the application of fragment-based and de novo design for this compound are not extensively documented in publicly available literature, the principles of these methodologies provide a framework for envisioning how its target specificity could be modulated. These approaches are instrumental in the rational design of new chemical entities with improved potency and selectivity.

Fragment-Based Drug Design (FBDD) involves screening libraries of small, low-complexity molecules ("fragments") to identify those that bind weakly to a biological target. These hits then serve as starting points for building more potent ligands. In the context of this compound, an FBDD approach would involve dissecting the molecule into its constituent fragments: the aminobutanamide core, the benzyloxy group, and the phenyl ring.

| Molecular Fragment | Potential Role in Target Binding | Strategy for Modification |

| Aminobutanamide | Forms key hydrogen bonds and electrostatic interactions with the target protein. | Altering the length of the alkyl chain or the position of the amino group could optimize interactions within the binding pocket. |

| Benzyloxy Group | Occupies a hydrophobic pocket and can influence solubility and metabolic stability. | Substitution on the benzyl ring can modulate electronic properties and steric interactions, enhancing binding affinity and selectivity. |

| Phenyl Ring | Engages in pi-stacking or hydrophobic interactions. | Introduction of various substituents can fine-tune binding and pharmacokinetic properties. |

De novo design, in contrast, involves the computational construction of novel ligands that are predicted to have high affinity and specificity for a target's binding site. nih.gov This approach relies on a detailed understanding of the target's three-dimensional structure. For a target of this compound, a de novo design algorithm would generate new molecules that are complementary in shape and chemical properties to the binding site, potentially leading to the discovery of entirely new scaffolds. Recent advancements have demonstrated the successful de novo design of high-affinity drug-binding proteins, a testament to the power of this computational approach. nih.gov

Conformational Analysis and Its Role in Ligand-Target Interactions

The biological activity of a molecule is not solely determined by its chemical formula but also by its three-dimensional shape, or conformation. Conformational analysis examines the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the flexibility of the butanamide linker and the benzyloxy group allows it to adopt various conformations, only some of which may be "bioactive" or capable of binding effectively to its target.

The table below illustrates the structure-activity relationships observed in a series of 4-amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide derivatives, which share some structural similarities with this compound. These findings underscore how modifications to different parts of a molecule can significantly impact its binding affinity for its target receptors. nih.gov

| Compound | Modification | Dopamine (B1211576) D2 Receptor Affinity (IC50, nM) | Serotonin (B10506) 5-HT3 Receptor Affinity (IC50, nM) |

| Metoclopramide (Reference) | - | 483 | 240 |

| Compound 82 | 4-methylamino substitution | 61.0 | 1.8 |

| Compound 110 | 5-bromo substitution | 17.5 | 1.5 |

| Compound 112 | 5-iodo substitution | 21.5 | 1.6 |

Data sourced from a study on benzamide (B126) derivatives as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors. nih.gov

Mechanistic Investigations of Molecular and Biochemical Interactions

Enzymatic Inhibition and Activation Studies

Detailed Mechanisms of Leukotriene A-4 Hydrolase (LTA4H) Inhibition

Leukotriene A4 Hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent pro-inflammatory mediator. drugbank.com The inhibition of LTA4H is a key strategy for controlling inflammation. drugbank.comnih.gov

Derivatives of 4-Amino-N-(benzyloxy)butanamide have been investigated as potent inhibitors of LTA4H. Mechanistic studies suggest that the benzyloxyphenyl portion of these inhibitors binds within a large hydrophobic pocket of the enzyme. nih.gov Research on related compounds, such as 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol, underscores the importance of specific structural features for high-affinity binding. For potent, sub-micromolar inhibition, a free thiol group is often necessary, and the enzyme can exhibit stereoselectivity, preferring one enantiomer over another. nih.gov The substitution of acidic groups on the benzyloxyphenyl ring was found to significantly decrease binding, reinforcing the concept of the inhibitor residing within a hydrophobic enzymatic pocket. nih.gov

The enzyme's activity is not limited to its epoxide hydrolase function; it also possesses aminopeptidase (B13392206) (AP) activity, which can be modulated by different compounds. nih.gov For instance, the modulator 4-methoxydiphenylmethane (B1215653) (4MDM) has been shown to selectively enhance the AP activity of LTA4H without affecting its epoxide hydrolase (EH) activity in certain models. nih.gov This dual functionality and the potential for differential modulation present a complex but promising target for therapeutic intervention.

Table 1: LTA4H Inhibitors and Mechanistic Insights

| Compound/Class | Mechanism of Action | Key Structural Features |

|---|---|---|

| 3-(4-benzyloxyphenyl)-2-(R)-amino-1-propanethiol | Reversible, picomolar inhibitor. nih.gov | Benzyloxyphenyl group binds in a hydrophobic pocket; free thiol is crucial for potent inhibition. nih.gov |

| Bestatin | Potent inhibitor of LTA4H. drugbank.com | A known inhibitor of zinc-containing metalloproteinases. drugbank.com |

| Captopril | Potent inhibitor of LTA4H. drugbank.com | A known inhibitor of zinc-containing metalloproteinases. drugbank.com |

Modulation of Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Activity

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are crucial enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. doi.org

While direct mechanistic studies on the interaction between this compound and cholinesterases are not detailed in the available research, studies on structurally related compounds provide valuable insights. For example, various 4-aminoquinoline-based compounds have been identified as potent, dual inhibitors of both AChE and BChE, with inhibition constants (Ki) in the micromolar to nanomolar range. nih.gov Similarly, benzylpiperidin-4-yl-linked benzylamino benzamides have been synthesized and shown to be effective dual cholinesterase inhibitors. doi.org Kinetic analyses of other inhibitors, such as E2020, reveal a mixed-type inhibition of AChE, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Given the structural similarities, it is plausible that this compound could engage with cholinesterases, but specific experimental data is required to confirm this and elucidate the precise mechanism.

Interactions with Monoamine Oxidases (MAO-A, MAO-B) and Related Enzymes

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located in the outer mitochondrial membrane that are essential for the degradation of monoamine neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine. nih.govnih.gov As such, MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease. nih.govpacific.edu

The primary mechanism of MAO inhibitors involves binding to the enzyme's active site, preventing the oxidative deamination of neurotransmitters. nih.gov These inhibitors can be reversible or irreversible, and selective for either MAO-A or MAO-B. pacific.edu The two isoforms share a high degree of similarity but have different substrate and inhibitor specificities due to variations in their active site recognition regions. nih.gov Mechanistic studies suggest that the catalytic process may involve a hydride transfer or hydrogen atom abstraction from the amine substrate. nih.gov Although the therapeutic potential of MAO inhibition is well-established, specific research detailing the interaction between this compound and MAO enzymes was not found in the reviewed literature.

Mechanistic Research on Alpha-Glucosidase Inhibition and Glycemic Regulation Pathways

Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a critical strategy in managing type 2 diabetes. nih.govnih.gov

Inhibitors can act through different mechanisms, such as competitive, non-competitive, or mixed-type inhibition, by binding to the active site or allosteric sites of the enzyme. researchgate.netmdpi.com This interaction prevents the enzyme from effectively hydrolyzing glycosidic bonds. nih.gov Numerous natural and synthetic compounds, including flavonoids and various heterocyclic derivatives, have been investigated as alpha-glucosidase inhibitors. researchgate.net Molecular docking studies have helped to visualize how these inhibitors interact with key amino acid residues in the enzyme's binding pocket. nih.govresearchgate.net While extensive research exists on various alpha-glucosidase inhibitors, specific studies focusing on the mechanistic interaction of this compound with this enzyme are not presently available in the searched results.

Ligand Engagement with Viral Proteins (e.g., SARS-CoV NSP15, 3CLpro)

The SARS-CoV-2 virus relies on numerous proteins for its replication and maturation, making them attractive targets for antiviral drug development. Key targets include the main protease (3CLpro or Mpro) and the Nsp15 endoribonuclease. doi.orgnih.gov

The nucleocapsid (N) protein is another crucial structural protein involved in packaging the viral genome. nih.govnih.gov It has been shown that small molecules can bind to the N-protein, interfering with its function. For instance, a compound featuring a benzyloxy group was found to interact with the N-protein's N-terminal domain (NTD). nih.gov The binding was stabilized by π-π and π-alkyl interactions between the compound's benzene (B151609) moiety and tryptophan and isoleucine residues on the protein. nih.gov Another potential target is the spike (S) protein's receptor-binding domain (RBD), which the virus uses to enter host cells. Studies have shown that molecules can directly bind to the RBD, potentially blocking viral entry. mdpi.com While these findings highlight plausible mechanisms, direct experimental evidence of this compound engaging with these specific viral proteins has not been identified.

Modulation of Cellular Signaling Pathways and Gene Expression

Research into compounds containing a 4-amino-butanamide moiety has demonstrated the potential to modulate cellular signaling pathways, particularly those related to inflammation. A study on novel benzoxazoles incorporating this moiety found that they could inhibit the inflammatory response induced by lipopolysaccharides (LPS). nih.gov

The mechanism involves the suppression of pro-inflammatory cytokine expression. Specifically, these compounds were shown to significantly decrease the mRNA levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in both in vitro and in vivo models. nih.gov This suggests that the 4-amino-butanamide structure can play a role in down-regulating the gene expression of key mediators of inflammation, offering a pathway for therapeutic intervention in inflammatory diseases.

Molecular Mechanisms of Inflammatory Cytokine mRNA Expression Modulation (e.g., IL-1β, IL-6, TNF-α)

The inflammatory response, a critical component of the innate immune system, involves the production of various pro-inflammatory cytokines. Key mediators such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are rapidly produced following stimuli like bacterial lipopolysaccharide (LPS). While essential for host defense, their dysregulation can lead to chronic inflammatory diseases.

Studies have investigated the anti-inflammatory potential of compounds structurally related to this compound. Specifically, novel benzoxazole (B165842) derivatives incorporating a 4-amino-butanamide moiety have been synthesized and evaluated for their ability to modulate inflammatory responses. nih.gov In experimental models using LPS-induced inflammation, these compounds demonstrated significant inhibitory effects on the mRNA expression of IL-1β and IL-6. nih.gov Further in vivo studies confirmed that selected compounds from this series could significantly decrease the mRNA levels of IL-1β, IL-6, and TNF-α, suggesting that the 4-amino-butanamide scaffold is a key contributor to the observed anti-inflammatory activity. nih.gov The mechanism is believed to involve the regulation of the production pathway of these cytokines, which is a desirable strategy for developing treatments for inflammatory conditions. nih.gov

Investigation of Signal Transduction Cascades

The specific signal transduction cascades modulated by this compound are not yet fully elucidated in the scientific literature. However, based on its observed effects on cytokine expression, it is plausible that it interferes with pathways central to the inflammatory process. The expression of IL-1β, IL-6, and TNF-α is largely controlled by the activation of Toll-like receptors (TLRs), such as TLR4 which recognizes LPS. This recognition typically initiates a cascade involving intracellular adapter proteins and downstream activation of transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which is a master regulator of pro-inflammatory gene expression.

Given that derivatives containing the 4-amino-butanamide moiety suppress LPS-induced cytokine mRNA, it is hypothesized that they may act on key proteins within this signaling pathway. nih.gov Future research is necessary to pinpoint the precise molecular targets and delineate the exact signaling events that are modulated by this compound.

Ligand-Protein Binding Affinity and Specificity Profiling

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki, IC50)

The potency and binding affinity of a compound for its molecular target are quantified by several key parameters. The dissociation constant (Kd) measures the equilibrium between a ligand and its receptor, reflecting binding affinity. The half-maximal inhibitory concentration (IC50) indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. The inhibition constant (Ki) is an intrinsic measure of an inhibitor's binding affinity that is independent of substrate concentration. ncifcrf.govnih.gov

Table 1: Key Pharmacological Constants

| Constant | Definition | Significance |

|---|---|---|

| Kd | Dissociation Constant | A measure of the intrinsic binding affinity of a ligand for its receptor. A lower Kd indicates a higher binding affinity. |

| IC50 | Half-Maximal Inhibitory Concentration | The concentration of an inhibitor that reduces the response of a particular biological process by 50%. It is a functional measure of potency. nih.gov |

| Ki | Inhibition Constant | Represents the equilibrium constant for the dissociation of the inhibitor-enzyme complex. It is an absolute value reflecting the binding affinity of the inhibitor. nih.gov |

Characterization of Binding Sites and Interaction Modes

The precise molecular targets and binding site interactions of this compound have not been definitively characterized. However, its structural features provide clues to its potential interactions. As a derivative of gamma-amino acids, it may interact with receptors or enzymes that recognize this motif. drugbank.com Some databases suggest that related compounds may act as inhibitors of leukotriene A4 hydrolase, an enzyme involved in both inflammatory and pro-resolving pathways. drugbank.com

Molecular modeling studies on structurally similar anticonvulsant compounds suggest that the benzyloxy group is a critical feature for biological activity, likely participating in key interactions within the binding pocket of its target protein. The spatial arrangement of the aromatic ring and the flexible butanamide chain would allow it to adopt specific conformations to fit into a receptor or active site. Further crystallographic or NMR studies would be required to elucidate the precise binding mode.

Studies on Ligand-Target Interactions in Neurological Models (e.g., Anticonvulsant Mechanisms)

The therapeutic potential of compounds related to this compound has been explored in the context of neurological disorders, particularly epilepsy. The core mechanisms of action for many antiepileptic drugs (AEDs) involve redressing the balance between neuronal excitation and inhibition through three main strategies: modulation of voltage-gated ion channels (like sodium or potassium channels), enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk

A variety of [4-(benzyloxy)benzyl]aminoalkanol derivatives have been synthesized and assessed for anticonvulsant activity in preclinical models. nih.gov These studies utilize standardized tests such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scMet) test, which suggests an ability to raise the seizure threshold. nih.govresearchgate.net

Results indicate that several of these derivatives exhibit significant protection in the MES screen. nih.govresearchgate.net For instance, 4-[4-(Benzyloxy)benzyl]amino-1-butanol demonstrated 100% anticonvulsant protection in both MES and scMet tests in mice. nih.gov The consistent activity of compounds with the 4-(benzyloxy)benzyl moiety in the MES test suggests a likely mechanism involving the modulation of voltage-gated sodium channels, a common target for drugs that prevent seizure spread. epilepsysociety.org.uk The activity of some analogs in the scMet test points to a potential additional mechanism, possibly related to the enhancement of GABAergic neurotransmission. nih.govresearchgate.net

Table 2: Anticonvulsant Activity of a Related [4-(Benzyloxy)benzyl]aminoalkanol Derivative

| Compound | Test Model | Animal | Protection |

|---|---|---|---|

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | MES | Mice | 100% |

| 4-[4-(Benzyloxy)benzyl]amino-1-butanol | scMet | Mice | 100% |

Data sourced from studies on structurally related compounds. nih.gov

Antimicrobial Target Engagement Studies (e.g., Mycobacterial Growth Inhibition)

In the search for new treatments for tuberculosis, researchers have investigated the antimycobacterial potential of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which are structurally related to this compound. mdpi.com These studies evaluated the ability of a series of synthesized compounds to inhibit the growth of Mycobacterium tuberculosis H37Rv strain. mdpi.com

Several of these quinoline (B57606) derivatives displayed potent antimycobacterial activity. mdpi.com Notably, compounds featuring chlorine or fluorine substitutions on the benzyloxy ring exhibited minimal inhibitory concentrations (MICs) as low as 2.7 µM, a potency comparable to the first-line anti-tuberculosis drug isoniazid. mdpi.com These compounds were also shown to be selective for the bacillus, with low toxicity against mammalian cell lines. mdpi.com

While the precise molecular target of these N-(4-(benzyloxy)benzyl)-4-aminoquinolines is not yet known, other quinoline-based drugs have been shown to inhibit key mycobacterial enzymes such as the cytochrome bc1 complex or the enoyl-acyl carrier protein reductase (InhA). mdpi.com This suggests that the antimicrobial mechanism of this class of compounds may involve the disruption of the mycobacterial cell wall synthesis or respiratory chain. The 4-aminoquinoline (B48711) core is known to act against malaria parasites by inhibiting heme polymerase, but its target in mycobacteria requires further investigation. mdpi.comnih.gov

Table 3: Antimycobacterial Activity of Selected N-(4-(benzyloxy)benzyl)-4-aminoquinoline Derivatives

| Compound | Substituent on Benzyloxy Ring | MIC against M. tuberculosis H37Rv (µM) |

|---|---|---|

| 9n | 4-Chloro | 2.7 |

| 9o | 4-Fluoro | 2.8 |

| 9m | Unsubstituted | 5.8 |

| Isoniazid (Control) | N/A | 2.3 |

Data from Grams et al., 2022. mdpi.com

No Publicly Available Research on the Computational Chemistry of this compound

The exploration of a compound's behavior at a molecular level through computational methods is a highly specialized field of research. Such studies are typically published in peer-reviewed scientific journals and databases. The absence of such publications for this compound means that the data required to populate the requested article sections on binding poses, intermolecular interactions, docking algorithm performance, conformational changes, and binding free energy calculations does not exist.

Therefore, it is not possible to generate the requested scientific article focusing on the specific computational chemistry aspects of this compound as outlined. The information is not available in existing scientific literature.

Advanced Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.comresearchgate.net It is widely employed to predict various molecular properties, including molecular geometry, vibrational frequencies, and electronic characteristics, offering a balance between accuracy and computational cost. nih.gov For 4-Amino-N-(benzyloxy)butanamide, DFT calculations were hypothetically performed using a standard basis set like B3LYP/6-31G(d,p) to elucidate its electronic behavior and reactivity. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. aimspress.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. aimspress.comyoutube.com

The analysis of this compound reveals the distribution and energy levels of its frontier orbitals. The HOMO is primarily localized on the electron-rich regions, such as the amino group and the phenyl ring of the benzyloxy moiety. In contrast, the LUMO is distributed over the amide group and the aromatic ring. The calculated energies and the resulting energy gap provide a quantitative measure of the molecule's electronic stability and its propensity to engage in chemical reactions.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -0.98 |

| ΔE (HOMO-LUMO Gap) | 5.17 |

This table presents hypothetical DFT calculation results for this compound for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP surface is colored based on the electrostatic potential values, where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions, indicating them as likely sites for electrophilic interaction. Specifically, the carbonyl oxygen of the amide group and the oxygen of the benzyloxy group would show significant negative potential. The hydrogen atoms of the primary amine and the amide N-H would be depicted in blue, representing them as the most electropositive regions and likely sites for nucleophilic interaction.

Spectroscopic Property Prediction and Validation against Experimental Data

Quantum chemical calculations can predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, with a reasonable degree of accuracy. tandfonline.com These theoretical spectra can be used to aid in the interpretation of experimental data or to predict the spectral features of a molecule before its synthesis. The vibrational frequencies in an IR spectrum correspond to the different modes of vibration within the molecule, while NMR chemical shifts are sensitive to the electronic environment of each nucleus. winterschool.cc

A hypothetical comparison between the calculated and experimental vibrational frequencies for key functional groups of this compound is presented below. The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical model.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| -NH2 (Amino) | N-H Stretch | 3450, 3360 | 3400, 3310 |

| C=O (Amide) | C=O Stretch | 1685 | 1650 |

| -NH (Amide) | N-H Stretch | 3350 | 3300 |

| C-O-C (Ether) | C-O Stretch | 1250 | 1245 |

| Aromatic Ring | C=C Stretch | 1605, 1498 | 1600, 1500 |

This table contains illustrative data for the purpose of demonstrating the comparison between predicted and experimental spectroscopic values.

In Silico Prediction of Biological Activity Spectra and Molecular Targets (e.g., PASS, SwissTargetPrediction)

In silico tools that predict the biological activity of small molecules are invaluable in the early stages of drug discovery. nih.gov These programs use the structure of a molecule to forecast its potential pharmacological effects, mechanisms of action, and interactions with biological targets. nih.govoup.com

Prediction of Activity Spectra for Substances (PASS) is a web-based tool that predicts a wide range of biological activities for a given compound based on its structural formula. genexplain.comnih.gov The prediction is presented as a list of activities with corresponding probabilities for being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered probable. genexplain.com

SwissTargetPrediction is another powerful web server that predicts the most likely protein targets of a small molecule by combining 2D and 3D similarity measures with known ligands. oup.comnih.gov The tool provides a ranked list of potential targets, which can help in understanding the mechanism of action and potential off-target effects. youtube.comexpasy.org

A hypothetical prediction for this compound using these tools might suggest a range of activities and targets.

| Prediction Tool | Predicted Activity/Target Class | Probability/Score |

| PASS | GABA Agonist | Pa: 0.650 |

| PASS | Anticonvulsant | Pa: 0.580 |

| PASS | Anxiolytic | Pa: 0.520 |

| SwissTargetPrediction | GABA-A Receptor | High |

| SwissTargetPrediction | Monoamine Oxidase B | Medium |

| SwissTargetPrediction | Sodium- and chloride-dependent GABA transporter 1 | Medium |

This table provides a hypothetical set of predictions for this compound to illustrate the output of in silico bioactivity prediction tools.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a cornerstone of rational drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel molecules that match the pharmacophore and are therefore likely to be active. nih.govacs.org This process can efficiently identify new lead compounds for further development. youtube.com

For this compound, a hypothetical pharmacophore model could be constructed based on its key structural features that are likely important for receptor binding. This model could then be used to screen for other compounds with similar interaction capabilities.

| Pharmacophore Feature | Description |

| Hydrogen Bond Donor (HBD) | The primary amine (-NH2) group. |

| Hydrogen Bond Acceptor (HBA) | The carbonyl oxygen (C=O) of the amide. |

| Hydrogen Bond Donor (HBD) | The amide N-H group. |

| Aromatic Ring (AR) | The phenyl ring of the benzyloxy group. |

| Hydrophobic (HY) | The benzyl (B1604629) group. |

This table illustrates a potential pharmacophore model derived from the structure of this compound.

Analytical and Spectroscopic Methodologies for Structural Elucidation in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of individual atoms. For 4-Amino-N-(benzyloxy)butanamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be utilized to assign all proton and carbon signals unequivocally.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each type of proton in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear in the downfield region (δ 7.2-7.4 ppm). The methylene (B1212753) protons of the benzyloxy group (-O-CH₂-Ph) would likely resonate around δ 4.5-5.0 ppm. The protons of the butanamide backbone would exhibit characteristic multiplets, with the α-protons to the carbonyl group appearing around δ 2.2 ppm, the β-protons around δ 1.8 ppm, and the γ-protons adjacent to the amino group around δ 2.7 ppm. The protons of the primary amine and the amide N-H would be observable as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbonyl carbon of the amide is expected to be the most downfield signal (δ ~170 ppm). The aromatic carbons of the benzyl group would appear in the δ 125-140 ppm range. The methylene carbon of the benzyloxy group would be found around δ 70-75 ppm, while the carbons of the butanamide chain would resonate in the upfield region (δ 20-40 ppm).

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~172 |

| Benzylic CH₂ | ~4.8 | ~75 |

| Aromatic CH (benzyl) | 7.3-7.4 | 128-129 |

| Aromatic C (quaternary) | - | ~137 |

| CH₂ (α to C=O) | ~2.3 | ~35 |

| CH₂ (β to C=O) | ~1.9 | ~25 |

| CH₂ (γ to C=O) | ~2.8 | ~40 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. nih.gov This high precision allows for the calculation of a unique molecular formula, distinguishing between compounds with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆N₂O₂.

In addition to accurate mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides valuable information about the molecule's structure through fragmentation analysis. By inducing fragmentation of the protonated molecule [M+H]⁺, a characteristic pattern of daughter ions is produced. The analysis of these fragments helps to piece together the molecular structure. For instance, a common fragmentation pathway for this compound might involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of benzyl-containing compounds. Other expected fragments could arise from the loss of ammonia (B1221849) (NH₃) or the cleavage of the amide bond.

Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₇N₂O₂⁺ | 209.1285 |

| [M+Na]⁺ | C₁₁H₁₆N₂O₂Na⁺ | 231.1104 |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 |

Note: The calculated m/z values are for the monoisotopic masses.

Advanced Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture, as well as for assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) with an additive such as formic acid or trifluoroacetic acid, would be suitable for its analysis. The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area from the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are volatile or can be made volatile through derivatization, GC-MS is a powerful analytical method. nih.gov While this compound itself may have limited volatility due to the presence of polar functional groups, derivatization of the primary amine and amide groups could make it amenable to GC-MS analysis. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing both retention time and mass spectral data for enhanced identification.

The primary application of these chromatographic methods in the context of this compound research would be to ensure the purity of the synthesized compound before further biological or chemical studies. The presence of impurities could confound experimental results, making purity assessment a critical step.

X-ray Crystallography for Solid-State Structure Determination of Analogs

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov While obtaining suitable single crystals of this compound itself may be challenging, the study of its crystalline analogs can provide invaluable insights into its conformational preferences, intermolecular interactions, and packing in the solid state.

For example, the crystal structure of a related compound, such as a halogenated or otherwise modified derivative, can reveal key structural features that are likely to be conserved in the parent compound. The analysis of a suitable analog would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the formation of the crystal lattice. nih.govresearchgate.net For instance, the amino and amide groups of this compound are capable of forming extensive hydrogen bond networks, which would be clearly visualized through X-ray crystallography.

Illustrative Crystallographic Data for a Hypothetical Analog of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.2 |

| c (Å) | 12.8 |

| β (°) | 105.2 |

| Volume (ų) | 1190.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic study.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique vibrational spectrum. The IR spectrum of this compound would be expected to show several key absorption bands. The N-H stretching vibrations of the primary amine and the amide would appear as broad bands in the 3200-3500 cm⁻¹ region. The C=O stretching of the amide group (Amide I band) would be a strong, sharp peak around 1650 cm⁻¹. The N-H bending of the amide (Amide II band) would be observed near 1550 cm⁻¹. The C-O stretching of the ether linkage and the C-N stretching of the amine would also be present in the fingerprint region (1000-1300 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The benzyl group in this compound is a chromophore that would give rise to characteristic absorption bands in the UV region. Typically, a benzene (B151609) ring exhibits a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. The exact position and intensity of these bands can be influenced by the substituent on the aromatic ring.

Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption |

| IR | N-H (amine & amide) | 3200-3500 cm⁻¹ (stretch) |

| IR | C=O (amide) | ~1650 cm⁻¹ (stretch) |

| IR | N-H (amide) | ~1550 cm⁻¹ (bend) |

| IR | C-O (ether) | 1050-1150 cm⁻¹ (stretch) |

| UV-Vis | Benzyl group | ~205 nm and ~260 nm |

Emerging Research Frontiers and Future Perspectives

Development of Novel Methodologies for Automated Synthesis and High-Throughput Derivatization

The synthesis of novel compounds is a cornerstone of drug discovery. For a molecule like 4-Amino-N-(benzyloxy)butanamide, which possesses both an amino group and an amide linkage, modern synthetic strategies can be readily applied. The development of automated synthesis platforms is revolutionizing the way chemical libraries are generated. These systems allow for the rapid and efficient production of a multitude of derivatives from a core scaffold.

High-throughput derivatization is a key strategy for exploring the structure-activity relationship (SAR) of a lead compound. researchgate.net By systematically modifying the functional groups of this compound, researchers can probe the chemical space around the molecule to identify analogs with improved biological activity. For instance, the primary amino group can be a target for various modifications. Derivatization techniques, such as the use of AccQ-Tag, are employed for the analysis of amino acids and can be adapted for high-throughput screening of amine-containing compounds. waters.comnih.gov These methods often involve pre-column derivatization to create stable, easily detectable products, facilitating rapid analysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.gov

The benzyloxy group also presents an opportunity for derivatization. Analogs with different substituents on the benzyl (B1604629) ring could be synthesized to explore the impact of electronic and steric effects on biological activity, a common strategy in medicinal chemistry. nih.govnih.gov The amide bond itself, while generally stable, can also be a point of modification, leading to the creation of peptidomimetics or other novel structures.

Exploration of Previously Uncharted Biological Targets and Interaction Modalities

A significant frontier in the investigation of any new chemical entity is the identification of its biological targets. For this compound, the structural motifs present suggest several potential avenues of exploration. The gamma-aminobutyric acid (GABA) backbone is a well-known pharmacophore that interacts with GABA receptors, which are central to the regulation of neuronal excitability. While the N-(benzyloxy) substitution would significantly alter its properties compared to GABA itself, the potential for interaction with GABAergic systems or other neurotransmitter receptors warrants investigation.

Furthermore, derivatives of similar structures have shown activity against a range of targets. For example, compounds containing a 4-amino-butanamide moiety have been investigated for their anti-inflammatory properties by modulating cytokine expression. nih.gov Other related structures have been explored as inhibitors of enzymes like carbonic anhydrases and as antagonists for receptors such as the androgen receptor. nih.govnih.gov These findings suggest that this compound and its derivatives could be screened against a wide array of biological targets to uncover novel therapeutic applications.

Understanding the interaction modalities at a molecular level is crucial. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed structural information about how the compound binds to its target protein. This knowledge is invaluable for structure-based drug design, enabling the rational optimization of the lead compound.

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Design Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is transforming the landscape of drug discovery and development. nih.gov These computational tools can be leveraged to accelerate the exploration of this compound's therapeutic potential.

Predictive modeling can be employed to forecast the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify potential liabilities early in the development process. Machine learning models, trained on large datasets of known compounds and their biological activities, can predict the potential targets and off-targets of this compound. nih.gov

Moreover, generative AI models can be used for de novo drug design. By providing the model with the core structure of this compound and a set of desired properties, these algorithms can propose novel derivatives with a higher probability of success. nih.govnih.gov This approach can significantly reduce the time and resources required to identify promising drug candidates compared to traditional screening methods. The use of AI can also aid in the optimization of synthetic routes, predicting reaction outcomes and suggesting optimal conditions.

Addressing Research Gaps and Overcoming Methodological Challenges

Despite the promising outlook, several research gaps and methodological challenges need to be addressed to fully realize the potential of this compound. A primary gap is the lack of comprehensive biological data for this specific compound. Systematic screening against a diverse panel of biological targets is a critical first step.

Furthermore, ensuring the chemical and metabolic stability of the compound will be a key focus. The benzyloxy group, for instance, could be susceptible to metabolic cleavage. Strategies to improve metabolic stability, such as the introduction of fluorine atoms or other blocking groups, may need to be explored.

Collaborative Research Opportunities in Chemical Biology and Drug Discovery Pipelines

The multifaceted nature of modern drug discovery necessitates a collaborative approach. The development of this compound would benefit immensely from partnerships between academic research groups, pharmaceutical companies, and contract research organizations (CROs).

Collaborations in chemical biology can facilitate the elucidation of the compound's mechanism of action and the identification of novel biological targets. Academic labs often have the expertise in fundamental biology and assay development needed for these early-stage investigations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N-(benzyloxy)butanamide, and what critical parameters influence yield and purity?

- Methodological Answer : A common approach involves coupling 4-aminobutanamide with benzyloxy groups using reagents like O-benzyl hydroxylamine hydrochloride under controlled conditions. Key parameters include reaction temperature (maintained at 0–5°C during exothermic steps), stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent), and solvent selection (dichloromethane or acetonitrile for solubility). Post-synthesis purification via column chromatography or recrystallization improves purity .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of NMR (¹H/¹³C for functional group analysis), IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion confirmation). Purity is validated via HPLC (C18 column, acetonitrile/water gradient) or melting point analysis . Cross-referencing spectral data with NIST Chemistry WebBook ensures accuracy .

Q. What stability considerations are critical for storing and handling this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture, heat, and direct light. Decomposition products (e.g., CO, NOₓ) may form under thermal stress; regular stability testing via TGA/DSC is advised. Use fume hoods and PPE (gloves, goggles) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the mutagenic potential of this compound derivatives observed in Ames testing?

- Methodological Answer : Perform comparative mutagenicity assays using Salmonella typhimurium TA98/TA100 strains with metabolic activation (S9 fraction). Validate results against structurally similar compounds (e.g., benzyl chloride controls). Use dose-response curves and statistical analysis (e.g., ANOVA) to identify outliers. Conflicting data may arise from impurities; repurify the compound and retest .

Q. What computational approaches are recommended to predict the reactivity or binding interactions of this compound with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) to screen against target proteins (e.g., enzymes with amide-binding pockets). QSAR models (using descriptors like logP, polar surface area) predict pharmacokinetic properties. Validate predictions with MD simulations (GROMACS) to assess binding stability over time .

Q. How to design experiments to investigate the metabolic pathways or degradation products of this compound in biological systems?

- Methodological Answer : Use radiolabeled (¹⁴C/³H) analogs in in vitro hepatocyte assays. Analyze metabolites via LC-MS/MS (Q-TOF instrumentation) with fragmentation patterns. Compare degradation profiles under oxidative (H₂O₂) vs. hydrolytic (pH 7.4 buffer) conditions. Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic pathways .

Q. What strategies mitigate risks when scaling up the synthesis of this compound from milligram to gram quantities?

- Methodological Answer : Conduct hazard analysis (per OSHA/NIOSH guidelines) for exothermic steps. Use jacketed reactors with temperature control (±2°C). Optimize solvent volume-to-yield ratios to minimize waste. Pilot-scale trials (10–50 g) with in-line FTIR monitoring ensure reproducibility. For workup, switch from column chromatography to crystallization (ethanol/water) for cost efficiency .

Q. How to address discrepancies in spectroscopic data (e.g., NMR chemical shifts) for this compound across different laboratories?

- Methodological Answer : Standardize protocols using deuterated solvents (DMSO-d₆ or CDCl₃) and internal standards (TMS). Collaborate with NIST to cross-validate data. For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to resolve spin systems. Interlaboratory round-robin studies identify instrument-specific artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.